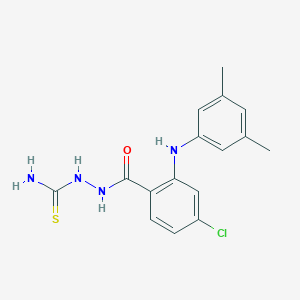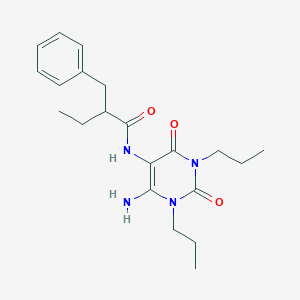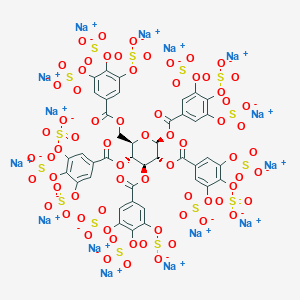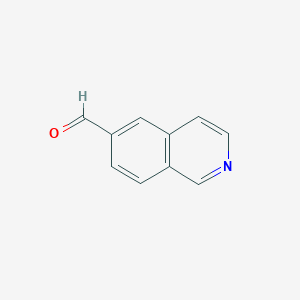
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone, also known as TFIE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of indene derivatives, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can inhibit the activity of the human cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In vivo studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can reduce the severity of inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have low toxicity and is well-tolerated by animals. However, there are also some limitations to the use of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone in lab experiments. One of the main limitations is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. One area of research is the development of new drugs based on 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. Researchers are currently exploring the potential of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone derivatives as anticancer, anti-inflammatory, and antiviral agents. Another area of research is the development of new methods for synthesizing 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone, which could improve its yield and purity. Additionally, researchers are exploring the use of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone as a tool for studying the structure and function of proteins, particularly the cytochrome P450 enzymes. Finally, researchers are investigating the potential of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone as a biomarker for various diseases, such as cancer and inflammation.
合成法
The synthesis of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is a complex process that involves several steps. The most commonly used method for synthesizing 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is the Friedel-Crafts acylation of 2,2,2-trifluoroacetophenone with indene in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. Other methods, such as the use of Grignard reagents or organolithium compounds, have also been reported for the synthesis of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone.
科学的研究の応用
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for the development of new drugs. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been used as a probe for studying the structure and function of proteins, such as the human cytochrome P450 enzymes.
特性
CAS番号 |
163882-68-6 |
|---|---|
製品名 |
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone |
分子式 |
C11H7F3O |
分子量 |
212.17 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 |
InChIキー |
BOBDUCSFDOHQBT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=C1C(=O)C(F)(F)F |
正規SMILES |
C1C2=CC=CC=C2C=C1C(=O)C(F)(F)F |
同義語 |
Ethanone, 2,2,2-trifluoro-1-(1H-inden-2-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



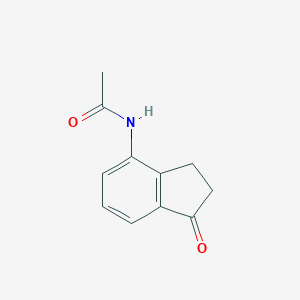
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)







